N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine
Description
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine (CAS: 1247517-77-6) is a bicyclic amine derivative with a pyrazole core. Its molecular formula is C₁₁H₁₇N₃, and it has a molecular weight of 191.27 g/mol . The bicyclo[2.2.1]heptane (norbornane) moiety confers rigidity and stereochemical complexity, while the 1-methylpyrazole group contributes to electronic and steric properties.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N3/c1-14-7-10(6-12-14)13-11-5-8-2-3-9(11)4-8/h6-9,11,13H,2-5H2,1H3 |
InChI Key |
DDUCCLXOYUHCCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative is reacted with a pyrazole derivative in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The target compound is compared to five analogs (Table 1), focusing on substituents, molecular weight, and key structural features.
Table 1: Structural Comparison of Analogs
Key Observations :
- The bicyclo[2.2.1]heptane group in the target compound and analogs (e.g., 1k ) introduces steric hindrance and rigidity, contrasting with flexible chains (e.g., heptan-2-yl ) or planar heterocycles (e.g., pyridine ).
- Positional isomerism (4-amine vs. 5-amine in bicyclo analogs) may influence hydrogen-bonding capacity and receptor interactions .
Key Observations :
Physicochemical and Spectroscopic Properties
Molecular Weight and Lipophilicity :
Spectroscopic Data :
- 1H NMR : Bicyclo protons in the target compound resonate as complex multiplets (δ 1.96–2.20 ppm in related structures ), while pyridine protons in appear downfield (δ 8.87 ppm).
- LCMS : The target compound’s molecular ion (m/z 352.9 in a related structure ) differs from pyridine analogs (m/z 215 [M+H]⁺ ).
Biological Activity
N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The bicyclic structure of the compound, along with the pyrazole moiety, suggests a range of possible interactions with biological targets, particularly in the context of drug development.
- Molecular Formula : C_{10}H_{14}N_4
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties, particularly through their ability to inhibit key oncogenic pathways. For instance, compounds similar to this compound have shown inhibitory activity against BRAF(V600E) and EGFR, which are crucial in various cancers .
Anti-inflammatory Effects
Pyrazole compounds have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and subsequent inflammation reduction. This property makes them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis and function, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Bicyclic structure | Enhances binding affinity to targets |
| Pyrazole ring | Increases biological activity |
| Alkyl substitution | Modulates lipophilicity and solubility |
Case Studies
- Anticancer Activity : A derivative of pyrazole was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
- Inflammatory Models : In vivo studies using animal models of inflammation demonstrated a significant reduction in inflammatory markers upon treatment with pyrazole derivatives, including this compound.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain modifications to the pyrazole structure enhanced antibacterial efficacy, highlighting the importance of functional group positioning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
